Mechanism of Transition Metal Chelation by 7-(7-Dodecenyl)quinolin-8-ol: From Coordination Chemistry to Metallo-Drug Development
Mechanism of Transition Metal Chelation by 7-(7-Dodecenyl)quinolin-8-ol: From Coordination Chemistry to Metallo-Drug Development
Executive Summary
The compound 7-(7-Dodecenyl)quinolin-8-ol (CAS: 94087-19-1) represents a highly specialized, lipophilic derivative of the classic 8-hydroxyquinoline (8-HQ) scaffold[1][2]. Originally conceptualized as a structural analog to commercial hydrometallurgical extractants like Kelex 100[3][4], this molecule is increasingly recognized by drug development professionals for its potential as a potent metal-binding pharmacophore (MBP) and cellular ionophore[5][6].
By marrying a rigid, bidentate metal-chelating core with a highly flexible, hydrophobic 12-carbon alkenyl tail, 7-(7-Dodecenyl)quinolin-8-ol overcomes the traditional pharmacokinetic liabilities of bare 8-HQ—namely, poor membrane permeability and rapid metabolic degradation[5][7]. This whitepaper dissects the fundamental coordination chemistry, the interfacial kinetics driven by its aliphatic tail, and its translational applications in targeted metalloenzyme inhibition and neurodegenerative disease therapy.
Coordination Chemistry and the Chelation Mechanism
The chelation efficacy of 7-(7-Dodecenyl)quinolin-8-ol is rooted in the spatial arrangement of its nitrogen and oxygen donor atoms.
Deprotonation and Bidentate Coordination
Like its parent compound 8-HQ, the molecule functions as a monoprotic, bidentate chelator. The mechanism is initiated by a pH-dependent deprotonation of the hydroxyl group at the 8-position[8]. When the local pH exceeds the pKa of the hydroxyl group, it generates a negatively charged phenolate oxygen ( O− ).
This O− donor, working in tandem with the lone pair on the adjacent quinoline nitrogen ( N ), forms a highly stable, five-membered chelate ring with transition metal cations ( Mn+ ) such as Cu2+ , Fe3+ , and Ga3+ [6][8]. The resulting coordination complexes are typically neutral, adopting a stoichiometry of [M(L)n] , where n matches the valency of the metal ion (e.g., [Cu(L)2] or [Ga(L)3] )[3][8].
Logical flow of transition metal chelation and phase partitioning.
Interfacial Reaction Kinetics
Because the 7-dodecenyl tail renders the molecule virtually insoluble in water, the chelation reaction does not occur in the bulk aqueous phase. Instead, it is an interfacial phenomenon . The hydrophobic tail anchors the ligand within the organic phase (or lipid bilayer), while the hydrophilic N-O binding pocket remains oriented toward the aqueous interface to capture hydrated metal ions[3]. This interfacial mechanism dictates that the rate of metal complexation is directly proportional to the interfacial surface area, a critical parameter for both industrial solvent extraction and biological membrane transport.
The Role of the 7-Dodecenyl Aliphatic Tail
The strategic placement of the 12-carbon alkenyl chain at the 7-position is not arbitrary; it is a masterclass in structural causality.
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Steric Preservation: Alkylation at the 2-position of the quinoline ring would sterically hinder the N-O binding pocket, drastically reducing metal affinity. Alkylation at the 7-position preserves the binding pocket's geometry while providing maximum steric shielding against metabolic enzymes (e.g., glucuronosyltransferases) that rapidly clear unmodified 8-HQ from systemic circulation[6][9].
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Lipophilicity and Ionophore Activity: The dodecenyl chain exponentially increases the partition coefficient (LogP). In biological systems, this allows the neutral metal-ligand complex to easily diffuse across hydrophobic lipid bilayers, functioning as a highly efficient ionophore[5][9].
Quantitative Data: Structural Comparison
The table below summarizes how the 7-dodecenyl modification alters the physicochemical profile of the 8-HQ scaffold.
| Property | 8-Hydroxyquinoline (8-HQ) | 7-(7-Dodecenyl)quinolin-8-ol |
| CAS Number | 148-24-3 | 94087-19-1 |
| Molecular Weight | 145.16 g/mol | 311.5 g/mol |
| LogP (Lipophilicity) | ~2.0 | > 6.0 (Highly Lipophilic) |
| Primary Application | Broad-spectrum chelator, topical antiseptic | Solvent extraction, targeted ionophore |
| Membrane Permeability | Moderate | Exceptionally High |
| Metabolic Stability | Low (Rapid glucuronidation) | High (Steric shielding by 7-alkyl chain) |
Applications in Drug Development & Metalloenzyme Inhibition
In modern pharmacology, metal-binding isosteres (MBIs) are critical for targeting metalloenzymes involved in disease pathways[6][7].
Neurodegenerative Diseases: Conditions like Alzheimer's disease are characterized by localized dyshomeostasis of Cu2+ and Fe3+ in the brain. 7-(7-Dodecenyl)quinolin-8-ol can cross the blood-brain barrier (BBB) due to its high lipophilicity, chelate aberrant metal pools, and redistribute them to restore homeostasis[5][9].
Oncology: As a copper ionophore, the ligand can bind extracellular Cu2+ and shuttle it into cancer cells. The sudden influx of intracellular copper triggers reactive oxygen species (ROS) generation and inhibits the ubiquitin-proteasome system, leading to targeted apoptosis in malignant cells while sparing normal tissue[9].
Mechanism of action for cellular metal ionophore activity.
Validated Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, ensuring that artifacts are immediately identifiable.
Protocol 1: Biphasic Metal Extraction Kinetics (Lewis Cell Method)
This protocol measures the fundamental interfacial chelation kinetics, critical for both hydrometallurgy and liposomal formulation[3].
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Organic Phase Preparation: Dissolve 7-(7-Dodecenyl)quinolin-8-ol in a non-polar diluent (e.g., n-dodecane) to a final concentration of 0.1 M.
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Aqueous Phase Preparation: Prepare a 0.01 M CuCl2 solution. Buffer the solution to pH 4.5 using an acetate buffer to strictly control the protonation state of the ligand[8].
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Interfacial Mixing: Introduce both phases into a quiescent interface Lewis Cell. Causality Check: A Lewis cell is mandatory here because it maintains a constant, measurable interfacial area, allowing for the calculation of specific reaction rates rather than bulk mixing artifacts[3].
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Sampling & Quantification: Extract 100 µL aliquots from the aqueous phase at 5-minute intervals. Quantify metal depletion via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
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Self-Validation (Mass Balance): At the conclusion of the assay, strip the organic phase using 2.0 M H2SO4 . Quantify the recovered Cu2+ . The system is validated only if: [Cu]aq_initial=[Cu]aq_final+[Cu]org_stripped±2% .
Step-by-step biphasic extraction workflow for evaluating metal chelation kinetics.
Protocol 2: In Vitro Liposome Permeability Assay (Ionophore Validation)
This protocol confirms the ability of the ligand to transport metals across a biological membrane analog.
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Liposome Formulation: Extrude 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipids to form Large Unilamellar Vesicles (LUVs). Encapsulate Calcein (a fluorophore that quenches upon Cu2+ binding) within the LUVs. Remove unencapsulated Calcein via size-exclusion chromatography.
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External Metal Addition: Suspend the LUVs in a buffer containing CuCl2 . Causality Check: Add 1 mM EDTA to the external buffer. EDTA cannot cross the lipid bilayer. This ensures that any observed fluorescence quenching is strictly due to intracellular metal transport by the ionophore, eliminating false positives from external liposome leakage.
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Ligand Introduction: Spike the system with 10 µM of 7-(7-Dodecenyl)quinolin-8-ol.
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Kinetic Monitoring: Monitor the decay in fluorescence at 515 nm over 30 minutes. The rate of quenching correlates directly with the ionophore's membrane permeability.
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Self-Validation (Lysis): Inject 0.1% Triton X-100 to lyse the liposomes. The resulting immediate drop to maximum quenching establishes the 100% metal saturation baseline, validating the dynamic range of the assay.
References
-
SOLVENT EXTRACTION OF RHODIUM FROM CHLORIDE SOLUTIONS IN THE PRESENCE OF SnCI WITH KELEX 100™ McGill University eScholarship [Link]
-
7-(7-Dodecenyl)quinolin-8-ol | CID 6366385 PubChem (National Institutes of Health)[Link]
-
The liquid-liquid extraction of Germaniun with the 7-alkylated 8-hydroxyquinoline derivative - KELEX 100 ResearchSpace@UKZN [Link]
-
Recovery of Gallium(III) from Strongly Alkaline Media Using a Kelex-100-Loaded Ion-Exchange Resin Industrial & Engineering Chemistry Research (ACS Publications)[Link]
-
Solvent extraction: the coordination chemistry behind extractive metallurgy Chemical Society Reviews (RSC Publishing)[Link]
-
Drug design strategies with metal-hydroxyquinoline complexes Expert Opinion on Drug Discovery (PubMed)[Link]
-
Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds Inorganic Chemistry (ACS Publications)[Link]
-
Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds eScholarship.org [Link]
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications Drug Design, Development and Therapy (Dovepress)[Link]
Sources
- 1. 7-(7-Dodecenyl)quinolin-8-ol | 94087-19-1 | Benchchem [benchchem.com]
- 2. 7-(7-Dodecenyl)quinolin-8-ol | C21H29NO | CID 6366385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The liquid-liquid extraction of Germaniun with the 7-alkylated 8- hydroxyquinoline derivative - KELEX 100. [researchspace.ukzn.ac.za]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Drug design strategies with metal-hydroxyquinoline complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. escholarship.org [escholarship.org]
- 8. Solvent extraction: the coordination chemistry behind extractive metallurgy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60275C [pubs.rsc.org]
- 9. dovepress.com [dovepress.com]
